

An In-Depth Technical Guide on the Physicochemical Properties of N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyloctylamine*

Cat. No.: *B1213869*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyloctylamine (DMOA) is a tertiary amine with a variety of applications, including as a chemical intermediate, a catalyst in polyurethane foam production, and an epoxy curing agent.^[1] Its molecular structure, featuring an eight-carbon alkyl chain and a dimethylamino group, imparts specific physicochemical characteristics that are critical to its function and application, particularly in contexts relevant to drug development and material science.

Core Physicochemical Data

The fundamental properties of **N,N-Dimethyloctylamine** are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Conditions
Molecular Formula	$C_{10}H_{23}N$	
Molecular Weight	157.30 g/mol	[2] [3] [4]
CAS Number	7378-99-6	[2] [5]
Appearance	Colorless to pale yellow liquid	[6] [7]
Melting Point	-57 °C	[2] [5]
Boiling Point	195 °C	at 1013 hPa
Density	0.765 g/cm ³	at 20 °C [2]
0.765 g/mL	at 25 °C [8] [9]	
Flash Point	69 °C (156.2 °F)	Closed cup [2] [3]
Vapor Pressure	0.88 hPa (0.66 mmHg)	at 20 °C [5]
1.066 hPa (0.8 mmHg)	at 25 °C [2]	
Vapor Density	5.4 (vs. air)	[8]
Refractive Index	1.4243	at 20 °C, n/D [2] [5]
Water Solubility	Slightly soluble / Partly miscible	[1] [6] [8] [10]
LogP (Octanol/Water)	2.17	at 21 °C [8]
pKa	9.86 ± 0.28	Predicted [8]

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the application and safety of chemical compounds. Standardized methodologies ensure reproducibility and comparability of data.

1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a key indicator of a liquid's volatility. For small sample volumes, a micro-boiling point or micro-reflux determination is a precise method.[11]

- Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, observable as a constant temperature during reflux.[11][12]
- Apparatus: A small test tube, a heating block or Thiele tube, a thermometer with its bulb positioned in the vapor phase above the liquid, and a magnetic stirrer.
- Procedure:
 - Approximately 0.5 mL of **N,N-Dimethyloctylamine** is placed in the test tube with a small stir bar.
 - The apparatus is assembled with the thermometer bulb positioned about 1 cm above the liquid's surface.
 - The sample is heated gently while stirring.
 - The temperature is recorded when the liquid is observed to be gently boiling and a "reflux ring" of condensing vapor is stable and in contact with the thermometer bulb. This stable temperature is the boiling point.[11]

2. Determination of Density

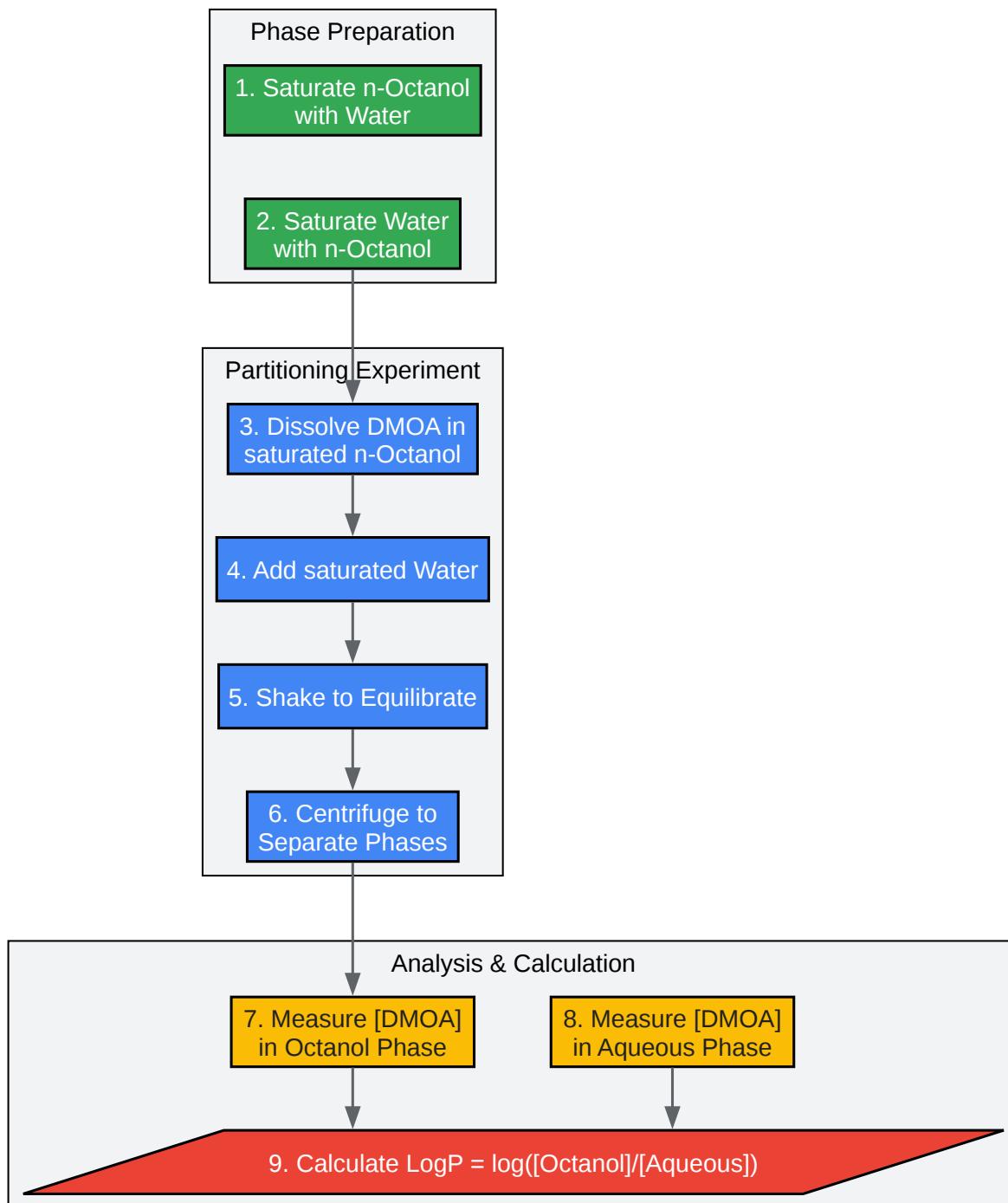
Density is a fundamental physical property, defined as mass per unit volume.

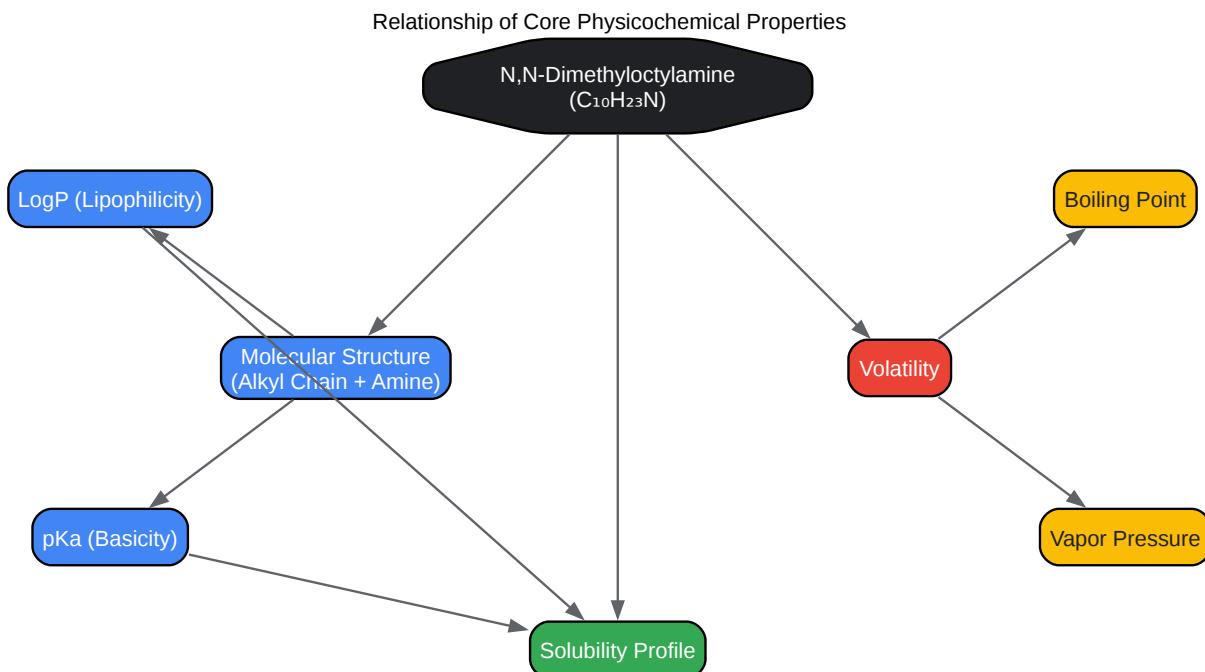
- Principle: The mass of a precisely known volume of the liquid is measured at a controlled temperature.
- Apparatus: A pycnometer (a flask with a specific, calibrated volume), a high-precision analytical balance, and a constant-temperature water bath.
- Procedure:
 - The empty pycnometer is weighed precisely.

- The pycnometer is filled with **N,N-Dimethyloctylamine** and placed in a water bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.
- The volume is adjusted exactly to the pycnometer's calibration mark, and the exterior is cleaned and dried.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.

3. Determination of n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the "gold standard" for its determination.[13][14][15]


- Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. [14]
- Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, and an analytical instrument to measure concentration (e.g., HPLC, UV-Vis spectrophotometer).
- Procedure:
 - Pre-saturation: n-octanol and a suitable aqueous buffer (e.g., PBS pH 7.4) are shaken together for 24 hours to ensure mutual saturation, after which the phases are separated. [15]
 - Partitioning: A known amount of **N,N-Dimethyloctylamine** is dissolved in the pre-saturated n-octanol. This solution is then mixed with a specific volume of the pre-saturated aqueous buffer.
 - Equilibration: The mixture is agitated (shaken) until equilibrium is reached (typically for several hours).[13]


- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of **N,N-Dimethyloctylamine** in each phase is determined using a suitable analytical technique.[[14](#)]
- Calculation: LogP is calculated using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]).$ [[16](#)]

Workflow and Data Relationship Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of **N,N-Dimethyloctylamine**.

Workflow for LogP Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nama-group.com [nama-group.com]
- 2. N,N-Dimethyloctylamine for synthesis 7378-99-6 [sigmaaldrich.com]

- 3. N,N-Dimethyloctylamine for synthesis 7378-99-6 [sigmaaldrich.com]
- 4. Dimethyloctylamine | C10H23N | CID 16224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Page loading... [guidechem.com]
- 7. Dimethyloctylamine, 98% (7378-99-6) - Dimethyloctylamine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. N,N-Dimethyloctylamine | 7378-99-6 [chemicalbook.com]
- 9. N,N-Dimethyloctylamine 95 7378-99-6 [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Physicochemical Properties of N,N-Dimethyloctylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213869#n-n-dimethyloctylamine-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com